Chdi-180R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chdi-180R: is a radioligand used in positron emission tomography (PET) imaging, specifically designed for the quantification of cerebral aggregated mutant huntingtin (mHTT) protein in the brain. This compound is particularly significant in the study of Huntington’s disease, a neurodegenerative disorder caused by a trinucleotide expansion in the HTT gene .
Preparation Methods
The synthesis of Chdi-180R involves the incorporation of the radioactive isotope carbon-11 into the molecular structure. The preparation typically includes the following steps:
Chemical Reactions Analysis
Chdi-180R undergoes several chemical reactions, primarily during its synthesis and radiolabeling:
Substitution Reactions: The incorporation of carbon-11 typically involves nucleophilic substitution reactions where a leaving group in the precursor molecule is replaced by the radioactive isotope.
Oxidation and Reduction: These reactions may be involved in the preparation of the precursor molecule, depending on the specific synthetic route used.
Scientific Research Applications
Chdi-180R has several important applications in scientific research:
Drug Development: By enabling the visualization of mHTT aggregates, this compound aids in the evaluation of therapeutic interventions aimed at reducing these aggregates.
Basic Neuroscience Research: The compound is also used to study the distribution and kinetics of mHTT in the brain, contributing to a better understanding of the underlying mechanisms of neurodegeneration.
Mechanism of Action
Chdi-180R exerts its effects by binding selectively to mHTT aggregates in the brain. The radiolabeled compound emits positrons, which are detected by PET imaging to create detailed images of the brain. This allows researchers to quantify the amount and distribution of mHTT aggregates, providing a proxy for target engagement and therapeutic efficacy .
Comparison with Similar Compounds
Chdi-180R is unique in its high affinity and selectivity for mHTT aggregates compared to other protein aggregates such as amyloid and tau. Similar compounds include:
Fluorine-18 Radioligands: These compounds are also used in PET imaging but involve a different radioactive isotope, fluorine-18, which has a longer half-life compared to carbon-11.
This compound stands out due to its promising kinetic properties and suitability for in vivo imaging of mHTT in humans .
Properties
CAS No. |
1883792-80-0 |
---|---|
Molecular Formula |
C19H16N4O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-[5-[(5-methoxypyridin-2-yl)methoxy]-1,3-benzoxazol-2-yl]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C19H16N4O4/c1-23-18(24)8-6-15(22-23)19-21-16-9-13(5-7-17(16)27-19)26-11-12-3-4-14(25-2)10-20-12/h3-10H,11H2,1-2H3 |
InChI Key |
GKFOHSAOICRNJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=NC3=C(O2)C=CC(=C3)OCC4=NC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.